
4,6-Dimethyl-1-oxidotriazin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-1-oxidotriazin-1-ium is a heterocyclic compound with a triazine ring structure. It is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two methyl groups and an oxidized nitrogen atom within the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-oxidotriazin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-1,3,5-triazine with an oxidizing agent to introduce the oxidized nitrogen atom. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters. The choice of raw materials, reaction conditions, and purification techniques are critical to achieving consistent quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-1-oxidotriazin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state, altering the compound’s properties.
Substitution: The methyl groups and other substituents on the triazine ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state triazine derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-1-oxidotriazin-1-ium has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 4,6-Dimethyl-1-oxidotriazin-1-ium exerts its effects involves interactions with specific molecular targets. The oxidized nitrogen atom can participate in redox reactions, influencing cellular processes. Additionally, the compound’s structure allows it to interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
4,6-Dimethyl-1-oxidotriazin-1-ium can be compared with other triazine derivatives, such as:
1,3,5-Triazine: Lacks the oxidized nitrogen and methyl groups, resulting in different chemical properties and reactivity.
2,4,6-Trimethyl-1,3,5-triazine: Contains three methyl groups but no oxidized nitrogen, leading to distinct applications and behavior.
4,6-Dichloro-1,3,5-triazine: Substituted with chlorine atoms, which significantly alters its chemical reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxidized nitrogen, which confer unique chemical and biological properties.
Propiedades
Número CAS |
77202-12-1 |
|---|---|
Fórmula molecular |
C5H7N3O |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
4,6-dimethyl-1-oxidotriazin-1-ium |
InChI |
InChI=1S/C5H7N3O/c1-4-3-5(2)8(9)7-6-4/h3H,1-2H3 |
Clave InChI |
LOSUUFJDOHELFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=[N+](N=N1)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


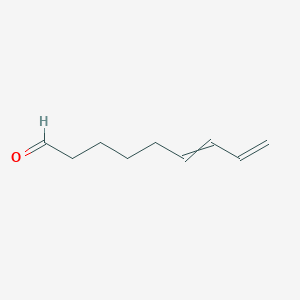
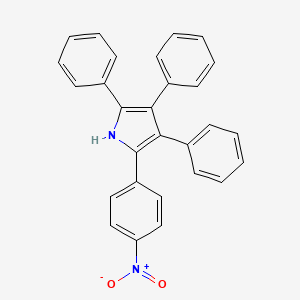
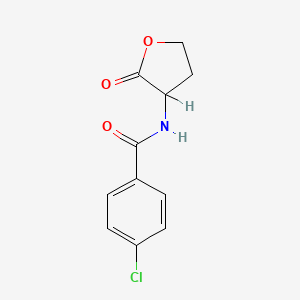

![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)
![1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14449638.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14449643.png)
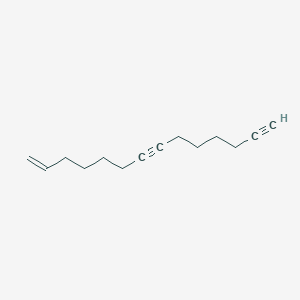


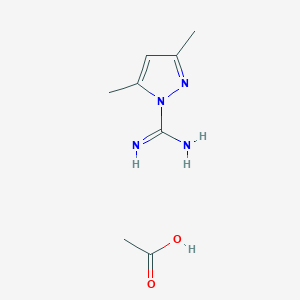
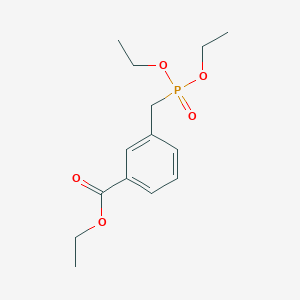
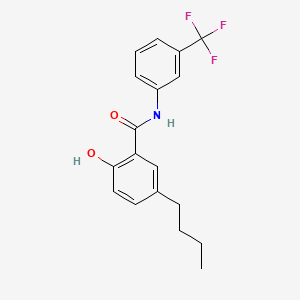
![N'-[4-(2-Cyclohexylethoxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14449691.png)
